molecular formula C24H38O4<br>C24H38O4<br>C6H4(COOC8H17)2 B3432700 Bis(2-ethylhexyl) phthalate CAS No. 15495-94-0

Bis(2-ethylhexyl) phthalate

Cat. No.: B3432700
CAS No.: 15495-94-0
M. Wt: 390.6 g/mol
InChI Key: BJQHLKABXJIVAM-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phthalate: is an organic compound classified as a phthalate. It is a clear, colorless liquid commonly used as a plasticizer. This compound is primarily added to polyvinyl chloride products to enhance their flexibility, durability, and resistance to high and low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(2-ethylhexyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves the use of sulfuric acid or other catalysts such as titanate, stannous oxide, or aluminate. The esterification solution is then neutralized, washed, decolorized, and pressure filtered to obtain the final product .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by purification steps to ensure the product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-ethylhexyl) phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Photolysis: Simulated sunlight and natural water constituents like nitrate or ferric ions.

Major Products

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects through multiple molecular pathways. It is metabolized to mono(2-ethylhexyl) phthalate, which is further processed by cytochrome P450 enzymes. The compound induces oxidative stress, production of reactive oxygen species, and activation of peroxisome proliferator-activated receptor alpha. These pathways lead to cell proliferation, decreased apoptosis, and potential carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl phthalate
  • Diisodecyl phthalate
  • Diethyl phthalate
  • Dimethyl phthalate
  • Dibutyl phthalate

Comparison: : Bis(2-ethylhexyl) phthalate is unique due to its widespread use as a plasticizer in polyvinyl chloride products. Compared to other phthalates, it has a higher molecular weight and longer side chains, contributing to its effectiveness in enhancing flexibility and durability .

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3
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InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
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Molecular Formula

C24H38O4, Array
Record name DI(2-ETHYLHEXYL) PHTHALATE
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DSSTOX Substance ID

DTXSID5020607
Record name Di(2-ethylhexyl) phthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
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Boiling Point

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F
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Flash Point

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99
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Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45
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Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F
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Mechanism of Action

... A single dose of 1000 mg/kg bw MEHP (> 97% purity) in corn oil was administered by gavage to 5-week-old Sprague-Dawley rats, 28-day-old wild-type C57CL/6 mice, or 28-day-old gld mice. The gld mice express a dysfunctional fasL protein, which cannot bind to the fas receptor to initiate apoptosis. ... Following MEHP exposure, apoptosis was found to occur primarily in spermatocytes in both wild-type and gld mice. In wild-type mice, germ cell apoptosis was significantly increased from 6 to 48 hours following MEHP exposure. Apoptotic activity peaked between 12 and 24 hours with 5-fold increases compared to baseline levels. A significant ~2-fold increase in apoptosis compared to baseline levels was observed at 12 and 48 hours following MEHP exposure of gld mice. In both groups of mice, apoptotic activity returned to baseline levels by 96 hours following exposure. Western blot analyses revealed that fas expression significantly increased in wild-type mice (~ 3-fold) at 3 hours following MEHP exposure. There was no significant alteration in fas expression following MEHP exposure in gld mice. Expression of DR4, DR5, and DR6 proteins /which are fas-independent death receptors in the tumor necrosis factor (TNF) superfamily/ occurred in both wild-type and gld mice, but MEHP exposure did not increase expression in either strain. DR5 but not DR4 expression significantly increased in Sprague-Dawley rat testes (~1.5-fold) at 1.5 and 3 hours following MEHP exposure. Procaspase 8 cleavage products, downstream receptor-mediated signals of apoptotic pathways, were detected in testes of wild-type and gld mice, but expression was significantly increased only in gld mice at 6 hours following MEHP exposure. Electrophoretic mobility shift assays demonstrated that DNA binding of NFkappa3, a receptor-mediated downstream signal possibly involved in cell death or survival, was generally reduced in wild-type mice but upregulated in gld mice following MEHP exposure. ... /It was/ concluded that these findings demonstrate that germ-cell related death receptors and downstream signaling products appear to respond to MEHP-induced cell injury ... /MEHP/, Sprague-Dawley male rats were treated orally with 250, 500, or 750 mg/kg/d Di(2-ethylhexyl) phthalate (DEHP) for 28 days, while control rats were given corn oil. The levels of cell cycle regulators (pRb, cyclins, CDKs, and p21) and apoptosis-related proteins were analyzed by Western blot analysis. The role of PPAR-gamma (PPAR-gamma), class B scavenger receptor type 1 (SR-B1), and ERK1/2 was further studied to examine the signaling pathway for DEHP-induced apoptosis. Results showed that the levels of pRB, cyclin D, CDK2, cyclin E, and CDK4 were significantly lower in rats given 500 and 750 mg/kg/d DEHP, while levels of p21 were significantly higher in rat testes. Dose-dependent increases in PPAR-gamma and RXRalpha proteins were observed in testes after DEHP exposure, while there was a significant decrease in RXRgamma protein levels. In addition to PPAR-gamma, DEHP also significantly increased SR-B1 mRNA and phosphorylated ERK1/2 protein levels. Furthermore, DEHP treatment induced pro-caspase-3 and cleavage of its substrate protein, poly(ADP-ribose) polymerase (PARP), in a dose-dependent manner. Data suggest that DEHP exposure may induce the expresson of apoptosis-related genes in testes through induction of PPAR-gamma and activation of the ERK1/2 pathway., Global gene expression profiling combined with an evaluation of Gene Ontology (GO) and pathway mapping tools /was used/ ... for identifying the molecular pathways and processes affected /to examine/ ... the acute effects caused by the non-genotoxic carcinogen and peroxisome proliferator (PP) diethylhexylphthalate (DEHP) in the mouse liver as a model system. Consistent with what is known about the mode of action of DEHP, /the/ GO analysis of transcript profiling data revealed a striking overrepresentation of genes associated with the peroxisomal cellular component, together with genes involved in carboxylic acid and lipid metabolism. Furthermore ... gene expression changes associated with additional biological functions, including complement activation, hemostasis, the endoplasmic reticulum overload response, and circadian rhythm /were revealed/. Together, these data reveal potential new pathways of PP action and shed new light on the mechanisms by which non-genotoxic carcinogens control hepatocyte hypertrophy and proliferation. ..., ... Peroxisome proliferator-activated receptor alpha (PPAR-alpha), the nuclear receptor, is a member of the steroid hormone receptor superfamily and binds to DNA as a heterodimer with the retinoid X receptor (RXR). Peroxisome proliferator response elements (PPREs) have been found in genes for both peroxisomal and microsomal fatty acid-oxidizing enzymes. ... The species differences /responding to peroxisome proliferators, eg DEHP/, particularly with respect to humans compared to rats and mice, can be potentially attributed to ... the level of expression and functional capability of PPAR-alpha, the presence or absence of active PPREs in the promoter region of specific genes, and other aspects of interaction with transcriptional regulatory proteins. ... Marked species differences in the expression of PPAR-alpha mRNA have been demonstrated between rodent and human liver, with the latter expressing 1-10% of the levels found in mouse or rat liver ... PPAR-alpha protein expression /in human livers/ contained less than 10% of the level in mice. ... In most human samples studied, it was found that PPREs are mainly bound by other competing proteins that may block peroxisome proliferator responsiveness. In addition, the low levels of PPAR-alpha protein detected in human liver were lower than those estimated from RNA analysis and this was explained by the finding that a significant fraction of PPAR-alpha mRNA is mis-spliced in human liver. ... The truncated PPAR-alpha mRNA accounted for 25-50% of total PPAR-alpha mRNA in 10 human liver samples, while no truncated PPAR-alpha mRNA was found in livers of rats and mice. The truncated human PPAR-alpha mRNA was expressed in vitro, where it was shown to (a) fail to bind to PPRE, a necessary step for gene activation and (b) interfere with gene activation by expressed full-length human PPAR-alpha, in part due to titration of coactivator CREB-binding protein, an additional element of transcriptional regulation. ... Differential species sensitivity to peroxisome proliferators could depend on gene-specific factors. In the case of peroxisomal acyl-coenzyme A oxidase, the promoter regions containing PPRE responsible for transcriptional activation of the rodent gene are not present in the promoter region of the human gene ... The absence of a significant response of human liver to induction of peroxisome proliferation and hepatocellular proliferation is explained by several aspects of PPAR-alpha-mediated regulation of gene expression. ... Overall, these findings indicate that the increased incidence of liver tumors in mice and rats treated with di(2-ethylhexyl) phthalate results from a mechanism that does not operate in humans.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
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Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.
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Color/Form

Liquid, Colorless, oily liquid

CAS No.

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2
Record name DI(2-ETHYLHEXYL) PHTHALATE
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Record name DIETHYLHEXYL PHTHALATE
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Record name DI(2-ETHYLHEXYL) PHTHALATE
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Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
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Melting Point

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F
Record name DI(2-ETHYLHEXYL) PHTHALATE
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Record name BIS(2-ETHYLHEXYL) PHTHALATE
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Record name DI(2-ETHYLHEXYL) PHTHALATE
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Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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